2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE is a complex organic compound that features a cyclopropane carbonyl group attached to an indole ring, and a benzodioxepin moiety linked via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The cyclopropane carbonyl group is introduced through a cyclopropanation reaction, while the final coupling step involves the formation of the amide bond under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The indole and benzodioxepin rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole or benzodioxepin rings.
Scientific Research Applications
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)cyclohexan-1-ones: These compounds share the indole moiety and can undergo similar reactions.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and can undergo similar transformations.
Uniqueness
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE is unique due to its combination of the cyclopropane carbonyl group, indole ring, and benzodioxepin moiety. This structural complexity provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide |
InChI |
InChI=1S/C26H28N2O4/c1-2-21(18-10-11-23-24(14-18)32-13-5-12-31-23)27-25(29)16-28-15-20(26(30)17-8-9-17)19-6-3-4-7-22(19)28/h3-4,6-7,10-11,14-15,17,21H,2,5,8-9,12-13,16H2,1H3,(H,27,29) |
InChI Key |
KWVKUAIPLSSXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.